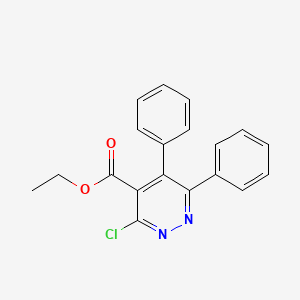

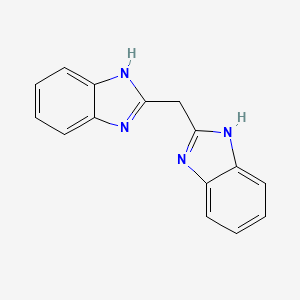

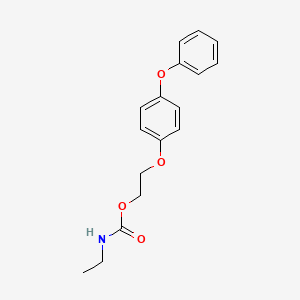

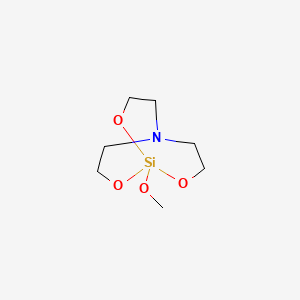

![molecular formula C8H12 B1618602 2-Methylbicyclo[2.2.1]hept-2-ene CAS No. 694-92-8](/img/structure/B1618602.png)

2-Methylbicyclo[2.2.1]hept-2-ene

Overview

Description

2-Methylbicyclo[2.2.1]hept-2-ene is a cyclic olefin . It has the molecular formula C8H12 .

Synthesis Analysis

5- and 2-Methylbicyclo[2.2.1]hept-2-enes and 2-methylenebicyclo[2.2.1]heptane were synthesized by a new procedure . Their transformations in a flow system over a stationary layer of aluminosilicate catalyst were studied at various temperatures .Molecular Structure Analysis

The molecular weight of 2-Methylbicyclo[2.2.1]hept-2-ene is 108.1809 . The IUPAC Standard InChI is InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h4,7-8H,2-3,5H2,1H3 .Chemical Reactions Analysis

At 150-400°C, 2-Methylbicyclo[2.2.1]hept-2-ene undergoes isomerization which is accompanied by δ-migration of hydrogen . The isomerization mechanism is discussed in terms of formation of classical carbocations, not invoking nonclassical carbenium ion .Physical And Chemical Properties Analysis

The boiling point of 2-Methylbicyclo[2.2.1]hept-2-ene is 391 K . Its proton affinity is 845 kJ/mol and its gas basicity is 812.5 kJ/mol .Scientific Research Applications

Synthesis and Transformation in Organic Chemistry

2-Methylbicyclo[2.2.1]hept-2-ene: is utilized in organic synthesis and transformation processes. It undergoes isomerization at temperatures ranging from 150-400°C, which is accompanied by δ-migration of hydrogen . This compound’s reactivity due to its strained ring structure makes it a subject of interest for studying reaction mechanisms and developing new synthetic methods.

Catalysis

The compound serves as a substrate in catalytic reactions over aluminosilicate catalysts. Its transformations in a flow system over stationary layers of catalysts are studied to understand and improve catalytic processes . This has implications for industrial chemistry where such catalysts are used for large-scale syntheses.

Polymerization

2-Methyl-2-norbornene: is a monomer used in ring-opening metathesis polymerizations (ROMP), which produce polymers with high glass transition temperatures and optical clarity . These polymers have applications in various industries, including automotive and aerospace, for their lightweight and durable properties.

Pharmaceutical Applications

The norbornene scaffold, which includes 2-Methyl-2-norbornene , has shown promise in medicinal chemistry, particularly in cancer treatment. Derivatives of this compound are being explored as potential chemotherapeutic agents, with research focusing on their antitumoral efficacy and the impact of structural modifications on their properties .

Resin Manufacture

One of the major applications of 2-Methyl-2-norbornene is in the manufacture of resins, especially those used in electronic materials for their superior heat resistance and dielectric properties . These resins are integral to the production of various electronic components.

Material Science

Due to its unique chemical structure, 2-Methyl-2-norbornene is used in the development of advanced materials. Its incorporation into composites can enhance the mechanical strength and thermal stability of materials used in high-performance applications .

Safety and Hazards

properties

IUPAC Name |

2-methylbicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h4,7-8H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTENSGOZPYEMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2CCC1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70989217 | |

| Record name | 2-Methylbicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbicyclo[2.2.1]hept-2-ene | |

CAS RN |

694-92-8 | |

| Record name | 2-Methylbicyclo[2.2.1]hept-2-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-norbornene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

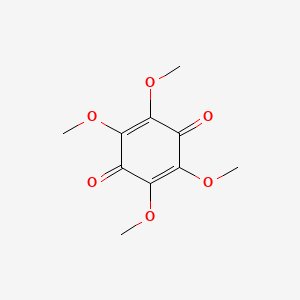

![2-Phenyloxazolo[4,5-c]pyridine](/img/structure/B1618519.png)